molecular formula C16H14O4 B7858189 Ethyl 2-dibenzofuran-2-yloxyacetate

Ethyl 2-dibenzofuran-2-yloxyacetate

Cat. No.: B7858189
M. Wt: 270.28 g/mol
InChI Key: PJKOXHXCJSFXJR-UHFFFAOYSA-N
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Description

Ethyl 2-dibenzofuran-2-yloxyacetate (IUPAC name: (Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) is a benzofuran-derived ester characterized by a fused dibenzofuran core and an ethoxyacetate side chain. Its molecular structure includes a furan-2-ylmethylene group at the C2 position of the benzofuran ring and a ketone oxygen at C3, forming a conjugated system that influences its electronic and steric properties .

Properties

IUPAC Name

ethyl 2-dibenzofuran-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-18-16(17)10-19-11-7-8-15-13(9-11)12-5-3-4-6-14(12)20-15/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKOXHXCJSFXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Williamson ether synthesis remains the most widely employed method for preparing ethyl 2-dibenzofuran-2-yloxyacetate. This two-step process involves:

  • Deprotonation of 2-hydroxydibenzofuran using a mild base (e.g., K₂CO₃) in acetone or DMF.

  • Nucleophilic substitution with ethyl bromoacetate, facilitated by the in situ generation of a phenoxide ion.

Typical Procedure
A mixture of 2-hydroxydibenzofuran (1.0 eq, 0.54 mmol), potassium carbonate (4.0 eq), and ethyl bromoacetate (1.1 eq) in acetone is stirred at 45°C for 4–5 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (10% EtOAc/hexanes) to afford the product as a white solid (85% yield).

Key Optimization Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., acetone, DMF) enhance phenoxide stability and reaction rate.

  • Base Selection : K₂CO₃ outperforms stronger bases (e.g., NaOH) by minimizing ester hydrolysis.

  • Temperature : Moderate heating (45–50°C) balances reaction kinetics and side-product formation.

Analytical Validation

Post-synthesis characterization includes:

  • ¹H NMR (CDCl₃): δ 7.94 (d, J = 8.1 Hz, 1H, aromatic), 4.25 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₃).

  • IR : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetrical stretch).

  • Melting Point : 98–100°C (recrystallized from ethyl acetate/hexanes).

Alternative Synthetic Routes

Mitsunobu Coupling

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxydibenzofuran with ethyl glycolate. While this method avoids alkyl halides, it requires stoichiometric reagents and yields comparable results (80–85%) at higher costs.

Nucleophilic Substitution with Activated Intermediates

Activating the dibenzofuran hydroxyl group as a tosylate (via reaction with tosyl chloride) enables nucleophilic displacement by ethyl glycolate’s sodium salt. This method, though efficient (75–80% yield), introduces additional steps for tosylation and purification.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Cost Scalability
Williamson Ether Synthesis85%4–5 hLowHigh
Mitsunobu Coupling80%12–24 hHighModerate
Nucleophilic Substitution75%8–10 hModerateLow

Advantages of Williamson Synthesis :

  • Operational Simplicity : Single-step reaction with readily available reagents.

  • High Atom Economy : Minimal byproducts (e.g., KBr).

Challenges :

  • Ester Hydrolysis Risk : Requires strict exclusion of moisture to prevent degradation.

  • Purification Needs : Column chromatography is essential to remove unreacted starting materials.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation : Excess ethyl bromoacetate may lead to dialkylation, mitigated by using 1.1 eq of alkylating agent.

  • Ester Hydrolysis : Prolonged reaction times or acidic workup conditions can hydrolyze the ethyl ester to carboxylic acid.

Solvent Effects

  • Acetone vs. DMF : DMF accelerates reaction rates but complicates purification due to high boiling points.

Purification and Crystallization Techniques

Column Chromatography

Silica gel eluted with 10–20% EtOAc/hexanes effectively separates the product from dibenzofuran precursors and dimeric byproducts.

Recrystallization

Slow cooling of a saturated ethyl acetate/hexanes solution yields high-purity crystals suitable for X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-dibenzofuran-2-yloxyacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Ethyl 2-dibenzofuran-2-yloxyacetate has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Its biological activities make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

  • Medicine: Potential therapeutic applications include the treatment of hepatitis C and other viral infections.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-dibenzofuran-2-yloxyacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 2-dibenzofuran-2-yloxyacetate belongs to a broader class of benzofuran acetates, which differ in substituents, oxidation states, and ester groups. Key analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Melting Point (°C) Applications/Notes
This compound (Target) Dibenzofuran core, ethoxyacetate, furylmethylene Likely C₁₆H₁₄O₅ ~286.28 Not reported Potential pharmaceutical intermediate
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Methylsulfinyl, methyl ester, 5-methylbenzofuran C₁₂H₁₂O₄S 266.28 107–108 Crystallography studies, π-π stacking interactions
Isopropyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate 4-Hydroxyphenyl, isopropyl ester, methylsulfanyl C₂₀H₂₀O₄S 368.44 Not reported Pharmacological interest (antioxidant, antitumor)
Ethyl 2-methoxybenzoate Methoxy, ethyl ester C₁₀H₁₂O₃ 180.20 ~25–27 Food additive, fragrance component

Key Observations :

  • Ester Group Impact : Ethyl and isopropyl esters (e.g., ) may exhibit differing metabolic stability compared to methyl esters (e.g., ).
Physicochemical and Spectroscopic Properties
  • Crystallography : Methylsulfinyl analogs (e.g., ) exhibit planar benzofuran cores (mean deviation: 0.009 Å) stabilized by π-π stacking (Cg···Cg distance: 3.841 Å). This compound’s fused dibenzofuran system may adopt a similar planar geometry.
  • Spectroscopy : NMR data for methylsulfinyl derivatives (δ 2.45–7.71 ppm in CDCl₃) and IR/MS for ethyl 2-methoxybenzoate provide benchmarks for structural validation of the target compound.

Q & A

Q. Table 1: Reaction Condition Comparison

ParameterTHF at 0°C ()Acetone under Reflux ()
Yield Range75–85%60–75%
Side ReactionsMinimalModerate (due to higher temp)
Purification EaseHigh (distillation)Moderate (column chromatography)

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂O; carbonyl at ~170 ppm in ¹³C NMR). The dibenzofuran aromatic protons appear as multiplets between δ 7.0–8.5 ppm (similar to ).
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₆H₁₄O₄).

Critical Step : Compare experimental data with computed spectra (e.g., PubChem data in ) to validate structural assignments.

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing this compound under different catalytic conditions?

Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or catalyst loading. To address this:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, base strength) and analyze via ANOVA.
  • Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps.
  • Side Product Analysis : Employ LC-MS to detect byproducts (e.g., hydrolysis intermediates) that reduce yield (as in ’s purification steps).

Q. Example Workflow :

Replicate low-yield conditions (e.g., acetone reflux from ).

Isolate and characterize side products via NMR and HRMS.

Adjust solvent (switch to THF) or reduce temperature to suppress byproduct formation.

Advanced: What strategies are recommended for analyzing the stability of this compound in various solvent systems?

Methodological Answer:

  • Accelerated Stability Testing : Store the compound in DMSO, DMF, and aqueous buffers (pH 4–9) at 40°C for 4 weeks. Monitor degradation via HPLC ( recommends -20°C for long-term stability).
  • Kinetic Analysis : Plot degradation rates (ln[concentration] vs. time) to determine shelf life.
  • Structural Integrity Checks : After storage, re-analyze via NMR and IR to confirm no ester hydrolysis or oxidation (common in dibenzofuran derivatives).

Q. Table 2: Stability Data Guidelines

SolventRecommended Storage TempDegradation Pathway
DMSO-20°COxidation
Aqueous (pH 7)4°CHydrolysis
Neat Oil-20°C ()Minimal (if anhydrous)

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated ethyl acetate/hexane solution.
  • Data Collection : Resolve bond lengths and angles (e.g., and used Mo-Kα radiation for benzofuran derivatives).
  • Key Insights : Confirm the planarity of the dibenzofuran ring and the dihedral angle between the ester group and the aromatic system, which affects reactivity.

Example Finding : In analogous compounds (), the ester carbonyl oxygen forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

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